1,1-Diethyl-3-(4-methoxyphenyl)urea
Overview
Description
1,1-Diethyl-3-(4-methoxyphenyl)urea is an organic compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . This compound is characterized by the presence of a urea group substituted with diethyl and 4-methoxyphenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Chemical Synthesis and Modification
1,1-Diethyl-3-(4-methoxyphenyl)urea is involved in chemical synthesis and modification processes. For instance, in a study by Smith et al. (2013), derivatives of methoxyphenyl urea were doubly lithiated, allowing for high yields of substituted products upon reaction with various electrophiles. This demonstrates the compound's utility in creating diverse chemical structures (Smith, El‐Hiti, & Alshammari, 2013).
Structural Analysis and Crystallography
The compound has been used in structural analysis and crystallography. Choi et al. (2011) analyzed the crystal structure of a similar compound, noting specific dihedral angles and hydrogen bonding patterns, which are crucial for understanding molecular interactions and stability (Choi et al., 2011).
Antitumor Activity and Drug Design
Research by Hu et al. (2018) involved synthesizing and analyzing the structure of a compound closely related to this compound for potential antitumor activity. This highlights its relevance in drug design and pharmacological research (Hu et al., 2018).
Free Radical Scavenging
Studies have also explored the role of similar compounds in free radical scavenging, which is significant for developing treatments for conditions like myocardial infarction. Hashimoto et al. (2001) investigated a derivative's effect on reducing myocardial infarct size, indicating its potential therapeutic applications (Hashimoto et al., 2001).
Nonlinear Optical Materials
In the field of optics, this compound derivatives have been studied for their nonlinear optical properties. Crasta et al. (2004) synthesized a related compound and assessed its optical characteristics, indicating its potential in optical technologies (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).
Corrosion Inhibition
Gupta et al. (2017) explored the use of methoxyphenyl urea derivatives as corrosion inhibitors, demonstrating their effectiveness in industrial applications like steel protection in acidic environments (Gupta et al., 2017).
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diethyl-3-(4-methoxyphenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions are mild, making it suitable for large-scale synthesis.
Industrial Production Methods: In industrial settings, the synthesis of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with amines
Properties
IUPAC Name |
1,1-diethyl-3-(4-methoxyphenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-14(5-2)12(15)13-10-6-8-11(16-3)9-7-10/h6-9H,4-5H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMMXDCCAANWCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382827 | |
Record name | 1,1-diethyl-3-(4-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56015-84-0 | |
Record name | 1,1-diethyl-3-(4-methoxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-DIETHYL-3-(4-METHOXYPHENYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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